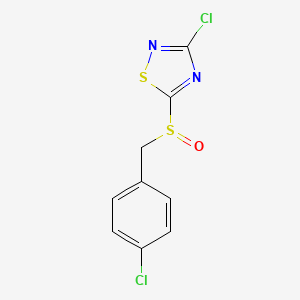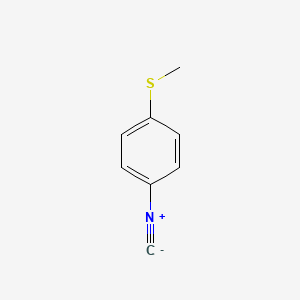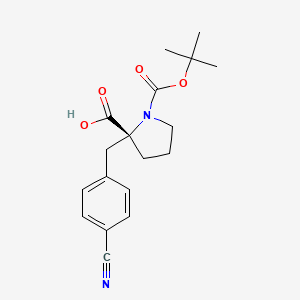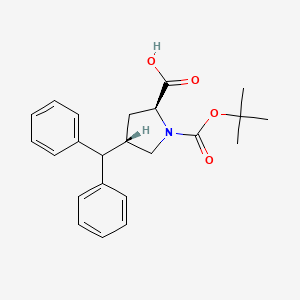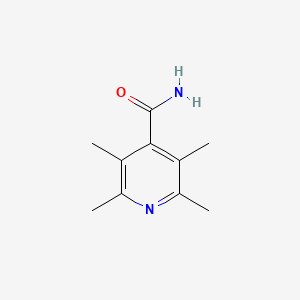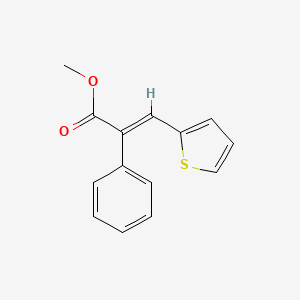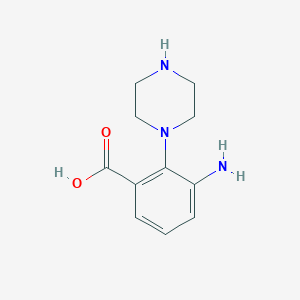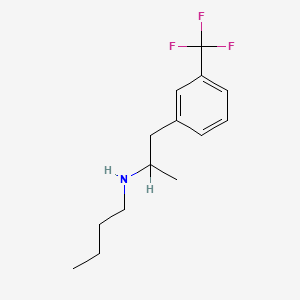
N-(1-(3-(Trifluoromethyl)phenyl)propan-2-yl)butan-1-amine
Vue d'ensemble
Description
“N-(1-(3-(Trifluoromethyl)phenyl)propan-2-yl)butan-1-amine” is a reactant in the synthesis of N-alkyl-N-hydroxyamphetamines . It has a molecular formula of C14H21ClF3N .
Synthesis Analysis
This compound is used as a reactant in the synthesis of N-alkyl-N-hydroxyamphetamines . The Mannich Bases were synthesized by attaching formaldehyde and different ketones to the secondary amine of fluoxetine at position-7 .
Chemical Reactions Analysis
As mentioned earlier, this compound is a reactant in the synthesis of N-alkyl-N-hydroxyamphetamines . More specific details about the chemical reactions it undergoes were not found in the search results.
Physical And Chemical Properties Analysis
This compound is slightly soluble in DMSO and Methanol . It has a molecular weight of 295.77 . It is supplied as a white solid .
Applications De Recherche Scientifique
Biogenic Amines and Brain Health : Research on biogenic amines, such as those involving the metabolism and effects of various chemical compounds, highlights the significance of these substances in brain health and disease. For example, studies on cerebrospinal fluid biogenic amines depletion and its correlation with brain atrophy in adult patients with phenylketonuria indicate the critical role of biogenic amines in neurological health (Pilotto et al., 2019).
Exposure to Environmental Chemicals : The widespread exposure to non-persistent industrial chemicals, including various phenols and amines, and their potential endocrine-disrupting effects, have been documented. This raises concerns about the ubiquitous presence of these compounds in the environment and their potential health implications (Frederiksen et al., 2014).
Carcinogenicity and Mutagenicity of Aromatic Amines : The carcinogenic and mutagenic properties of heterocyclic amines, formed during the cooking of meat and found in the urine of individuals consuming ordinary diets, emphasize the need for further research on the exposure to and effects of such compounds (Nagao et al., 1996). This is particularly relevant for compounds that may share structural similarities or metabolic pathways.
Metabolomics in Diabetes Risk Assessment : The field of metabolomics, including the study of metabolites such as amino acids in predicting the development of diabetes, highlights the potential of chemical profiling in early disease detection and risk assessment. This research underscores the broader applicability of chemical and metabolic profiling in understanding and predicting disease processes (Wang et al., 2011).
Propriétés
IUPAC Name |
N-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F3N/c1-3-4-8-18-11(2)9-12-6-5-7-13(10-12)14(15,16)17/h5-7,10-11,18H,3-4,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYPVYLZISLFHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(C)CC1=CC(=CC=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70967191 | |
| Record name | N-{1-[3-(Trifluoromethyl)phenyl]propan-2-yl}butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70967191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(3-(Trifluoromethyl)phenyl)propan-2-yl)butan-1-amine | |
CAS RN |
52742-18-4 | |
| Record name | Phenethylamine, N-butyl-alpha-methyl-m-trifluoromethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052742184 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-{1-[3-(Trifluoromethyl)phenyl]propan-2-yl}butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70967191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



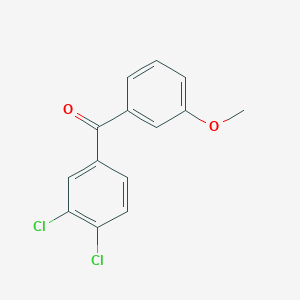


![1-[(4-Methoxyphenyl)amino]cyclopentanecarboxylic acid](/img/structure/B1608221.png)
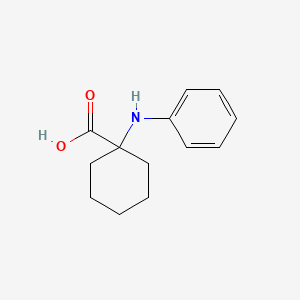
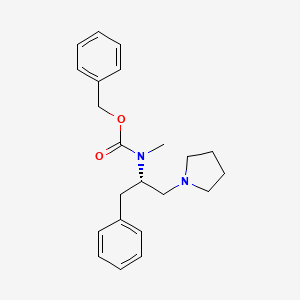
![4-[3-(Thien-2-yl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B1608224.png)
